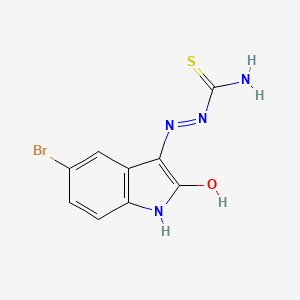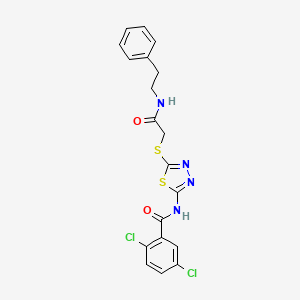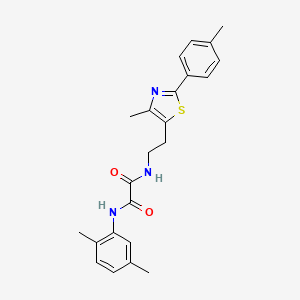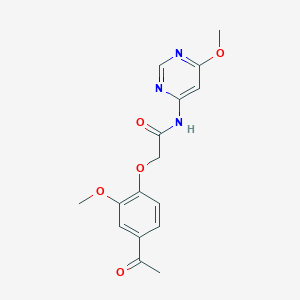
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C17H21FN2OS2 and its molecular weight is 352.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
A significant application of compounds related to 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-isopentylacetamide is in the field of cancer research, where derivatives have demonstrated anticancer activity. Specifically, studies have shown that various synthesized compounds, including those with benzothiazole and thiazolopyrimidines frameworks, exhibit anticancer properties against human cancer cell lines such as lung, breast, and central nervous system cancers. The compounds' mechanisms may involve interaction with cellular pathways that inhibit cancer cell growth or induce apoptosis, underscoring their potential as therapeutic agents in oncology (Hammam et al., 2005; Osmaniye et al., 2018).
Anticonvulsant Effects
Another research application of related compounds focuses on their anticonvulsant activities. Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, for instance, have shown excellent protection against seizures induced in mice, suggesting a promising avenue for developing new anticonvulsant medications. This research highlights the compounds' potential in modulating neuronal excitability or synaptic transmission, contributing to their anticonvulsant properties (Kohn et al., 1993).
Antimicrobial Activity
Research into the antimicrobial properties of benzothiazole derivatives has also been explored, with synthesized compounds being evaluated against various bacterial and fungal strains. This line of investigation is crucial in the context of rising antimicrobial resistance, indicating that such compounds could serve as templates for the development of new antimicrobial agents. The synthesis and evaluation of these compounds involve assessing their effectiveness in inhibiting the growth of pathogenic microorganisms, offering insights into their potential use in treating infectious diseases (Anuse et al., 2019).
Antinociceptive and Anti-inflammatory Properties
Compounds related to this compound have also been studied for their antinociceptive (pain-relieving) and anti-inflammatory effects. Research in this area focuses on evaluating the compounds' ability to reduce inflammation and pain in various animal models, which is essential for developing new treatments for chronic pain and inflammatory diseases. The promising results from these studies suggest potential applications in pharmaceuticals aimed at managing pain and inflammation (Khalifa & Abdelbaky, 2008).
Propriétés
IUPAC Name |
2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS2/c1-12(2)7-8-19-16(21)9-15-11-23-17(20-15)22-10-13-3-5-14(18)6-4-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZOLUHYOWJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(3-Fluorophenyl)acetyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2734051.png)
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)
![Methyl 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2734053.png)


![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)


![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)
